molecular formula C10H11BrN2O2 B1373330 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one CAS No. 1272756-62-3

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one

Cat. No. B1373330
CAS RN: 1272756-62-3
M. Wt: 271.11 g/mol
InChI Key: OHASRLNUBYAMTN-UHFFFAOYSA-N
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Description

“2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one” is a chemical compound. It was used in the synthesis of quinazolinbenzoxazine derivatives .


Synthesis Analysis

An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization . Various tricyclic fused benzoxazinyl-oxazolidinones were obtained in good to excellent yields and high enantioselectivities .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using 1H NMR, 13C NMR, and mass spectra .


Chemical Reactions Analysis

The synthesis of “this compound” involves the Mitsunobu reaction and sequential cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using techniques such as melting point analysis, 1H NMR, 13C NMR, and mass spectra .

Scientific Research Applications

Synthesis Techniques

One-pot synthesis techniques have been developed for pyrido[2,3-b][1,4]oxazin-2-ones, a class of compounds closely related to 2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one. These techniques involve annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines, using cesium carbonate in refluxing acetonitrile. This process features a Smiles rearrangement of the initial O-alkylation product followed by subsequent cyclization (Cho et al., 2003).

Chemical Modification and Derivatives

Pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives can be synthesized using compounds similar to this compound. For instance, ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives are obtainable from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate (Arrault et al., 2002).

Novel Pharmaceutical Compounds

The synthesis of pyrido[2,3-b][1,4]oxazine derivatives has been explored as potential scaffolds for bioactive compounds. This involves reactions like Smiles rearrangement and application of sodium borohydride for reduction of pyrido[2,3-b][1,4]oxazinone, which can lead to the formation of various heterocycles useful in drug development (Gim et al., 2007).

Electrochemical Applications

There have been studies on the regioselective anodic fluorination of 2H-1,4-pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives, closely related to the compound of interest. This process uses an undivided cell in dimethoxyethane containing Et 4 NF-4HF to provide α-monofluorinated products (Iwayasu et al., 2002).

Microwave-Assisted Synthesis

Microwave irradiation has been used for efficient synthesis of substituted benzo[1,4]oxazin-3-ones and pyrido[1,4]oxazin-2-ones via Smiles rearrangement, a method that significantly reduces reaction time and improves yield (Hua et al., 2008).

Future Directions

The efficient and mild one-pot convergent synthesis protocol developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives has been applied to the synthesis of key intermediates of drug candidates . This suggests potential future directions in drug development.

Biochemical Analysis

Biochemical Properties

2-(3-bromopropyl)-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The compound binds to the active site of these enzymes, preventing their normal function and thereby affecting cell proliferation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins . Additionally, it affects metabolic pathways by inhibiting key enzymes involved in glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as CDKs, leading to enzyme inhibition . This binding disrupts the normal enzymatic activity, resulting in altered cell cycle progression and induction of apoptosis. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism . The compound can affect metabolic flux by altering the activity of these enzymes, leading to changes in metabolite levels. Additionally, it can influence the levels of cofactors required for enzymatic reactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the compound can localize to the nucleus, where it interacts with DNA and transcription factors to modulate gene expression .

properties

IUPAC Name

2-(3-bromopropyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c11-5-1-3-8-10(14)13-9-7(15-8)4-2-6-12-9/h2,4,6,8H,1,3,5H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHASRLNUBYAMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)C(O2)CCCBr)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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